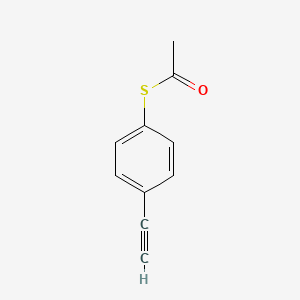

S-(4-ethynylphenyl) ethanethioate

Descripción general

Descripción

S-(4-ethynylphenyl) ethanethioate: is a chemical compound with the molecular formula C10H8OS. It is a white to pale yellow solid with a relatively high density and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide. This compound is commonly used as a reagent or intermediate in organic synthesis reactions and has applications in material science for the preparation of materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of S-(4-ethynylphenyl) ethanethioate typically involves organic synthesis methods. One common synthetic route includes the esterification reaction of ethanethioic acid with 4-ethynylphenol. This reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: S-(4-ethynylphenyl) ethanethioate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the thioester group to a thiol or other reduced forms.

Substitution: The ethynyl group can participate in substitution reactions, such as Sonogashira cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and copper iodide are typically used in Sonogashira cross-coupling reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced forms.

Substitution: Various substituted phenyl derivatives depending on the reactants used.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Building Block for Complex Molecules

S-(4-ethynylphenyl) ethanethioate serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions, particularly via Sonogashira coupling, allows for the formation of molecular wires and other advanced materials used in electronics .

2. Synthesis of Molecular Wires

Research indicates that this compound can be utilized to create oligo(arylene–ethynylene) molecular wires, which are essential for developing nanoscale electronic devices. The synthesis involves multi-step reactions that capitalize on the compound's reactivity to form long-chain conjugated systems .

Applications in Material Science

1. Electronic Properties

The conjugated structure of this compound makes it suitable for applications in organic electronics and photonic devices. Its incorporation into materials can enhance electrical conductivity and thermoelectric properties. For instance, studies have shown that the introduction of similar thioacetate anchors can significantly alter the Seebeck coefficients of materials, indicating their potential use in thermoelectric applications .

2. Polymer Synthesis

This compound is also employed in the synthesis of polymers with specific electronic properties. By modifying the polymer backbone with this compound, researchers can tailor the material's conductivity and thermal stability, making it valuable for various industrial applications.

Biological Research Applications

1. Interaction Studies with Biological Molecules

In biological research, this compound can be used to investigate the interactions between thioesters and biological molecules. This includes studying its role as a precursor for bioactive compounds that may have therapeutic applications .

2. Medicinal Chemistry

The compound's unique structural features allow it to be explored for potential medicinal applications. Ongoing research is examining its interactions with biological membranes and proteins, which could lead to the development of new drugs or therapeutic agents .

Case Studies

Mecanismo De Acción

The mechanism of action of S-(4-ethynylphenyl) ethanethioate involves its ability to participate in various chemical reactions due to the presence of the ethynyl and thioester functional groups. These groups allow the compound to form new bonds and undergo transformations that are essential for its applications in synthesis and material science .

Molecular Targets and Pathways: The ethynyl group can interact with palladium catalysts in cross-coupling reactions, while the thioester group can undergo nucleophilic attack in substitution reactions. These interactions are crucial for the compound’s role in forming complex molecular structures .

Comparación Con Compuestos Similares

- S-(4-iodophenyl) ethanethioate

- 4-ethynylthioanisole

- 5-ethynyl-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene

Uniqueness: S-(4-ethynylphenyl) ethanethioate is unique due to its combination of an ethynyl group and a thioester group, which provides it with distinct reactivity and versatility in chemical synthesis. This combination allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules and materials .

Actividad Biológica

S-(4-Ethynylphenyl) ethanethioate is an organosulfur compound with a unique structure that has garnered interest in medicinal chemistry and materials science. Its molecular formula is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features:

- An ethynyl group attached to a phenyl ring.

- An ethanethioate functional group that contributes to its reactivity.

These structural characteristics are significant for its biological interactions, particularly in relation to thiol groups in proteins and membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through mechanisms involving:

- Thio-Michael addition reactions : This reaction allows the compound to interact with thiols in biological systems, influencing signaling pathways and potentially offering therapeutic benefits .

- Antioxidant properties : Preliminary studies suggest that compounds with similar structures can exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress .

Key Research Findings

- Thiol Reactivity : The compound's ability to undergo thio-Michael addition is central to its biological activity. This reaction can modulate the activity of proteins by modifying thiol groups, leading to changes in cellular signaling and function .

- Antioxidant Activity : Similar compounds have shown significant antioxidant effects. For instance, derivatives of this compound may demonstrate radical scavenging capabilities comparable to established antioxidants like ascorbic acid .

- Potential Anticancer Effects : There is emerging evidence that compounds with ethynyl and thioether functionalities may possess anticancer properties. These effects are hypothesized to arise from their ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Data Table: Comparative Biological Activities

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₀H₈OS | Antioxidant, potential anticancer |

| S-(4-Methylthio)phenyl ethanethiolate | C₁₁H₁₂OS | Antimicrobial |

| S-(4-Nitrophenyl) ethanethiolate | C₉H₉N₃O₂S | Antibacterial |

Case Studies

- Antioxidant Evaluation : A study evaluated the radical scavenging activity of this compound using the DPPH assay. Results indicated that this compound exhibited a notable capacity to neutralize free radicals, suggesting its potential as an antioxidant agent .

- Thiol Interaction Studies : Research focusing on thio-Michael addition reactions demonstrated that this compound effectively reacts with biological thiols, impacting protein functionality and cellular signaling pathways. This interaction may play a role in modulating inflammatory responses .

Propiedades

IUPAC Name |

S-(4-ethynylphenyl) ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-3-9-4-6-10(7-5-9)12-8(2)11/h1,4-7H,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKCGDCKAJESMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1=CC=C(C=C1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.